N,N'-Dibenzylethylenediamine diacetate

Catalog No.
S562063
CAS No.
122-75-8
M.F
C18H24N2O2
M. Wt
300.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N,N'-Dibenzylethylenediamine diacetate

CAS Number

122-75-8

Product Name

N,N'-Dibenzylethylenediamine diacetate

IUPAC Name

acetic acid;N,N'-dibenzylethane-1,2-diamine

Molecular Formula

C18H24N2O2

Molecular Weight

300.4 g/mol

InChI

InChI=1S/C16H20N2.C2H4O2/c1-3-7-15(8-4-1)13-17-11-12-18-14-16-9-5-2-6-10-16;1-2(3)4/h1-10,17-18H,11-14H2;1H3,(H,3,4)

InChI Key

MJPABTWCPARPBD-UHFFFAOYSA-N

SMILES

CC(=O)[O-].CC(=O)[O-].C1=CC=C(C=C1)C[NH2+]CC[NH2+]CC2=CC=CC=C2

Synonyms

benzathine, benzathine diacetate, benzathine dihydrochloride, N,N'-dibenzylethylenediamine

Canonical SMILES

CC(=O)O.C1=CC=C(C=C1)CNCCNCC2=CC=CC=C2

The exact mass of the compound N,N'-Dibenzylethylenediamine diacetate is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Polyamines - Diamines - Ethylenediamines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

N,N'-Dibenzylethylenediamine diacetate (CAS 122-75-8), commonly known as DBED diacetate or benzathine diacetate, is a highly stable diamine salt utilized primarily as a critical precursor and resolving agent in pharmaceutical manufacturing . Presenting as a white crystalline powder with a melting point of 115–118 °C, it offers distinct handling advantages over its liquid free-base counterpart . The compound is characterized by its specific solubility profile—highly soluble in water (150 g/L) and N,N-dimethylformamide, yet practically insoluble in chlorinated solvents—and its mild aqueous pH of 5–6 . These baseline properties make it the definitive choice for complexing with acid-sensitive beta-lactam antibiotics to formulate long-acting, sustained-release therapeutics such as benzathine penicillin G and cefoxitin.

Substituting DBED diacetate with the N,N'-dibenzylethylenediamine free base or alternative salts introduces severe processability and yield risks. The free base is a viscous liquid that is highly susceptible to atmospheric oxidation, making precise stoichiometric weighing difficult and requiring inert handling conditions . Conversely, utilizing the dihydrochloride salt introduces excessive acidity into the reaction matrix, which accelerates the acid-catalyzed hydrolysis and degradation of sensitive beta-lactam rings during API complexation [1]. Furthermore, substituting with simpler diamines, such as ethylenediamine diacetate, fails to provide the essential bulky benzyl groups required to impart the lipophilicity and low aqueous solubility necessary for the delayed-release pharmacokinetic profile of benzathine-formulated drugs .

Physical State and Gravimetric Precision in API Manufacturing

DBED diacetate presents as a stable, white crystalline powder with a defined melting point of 115–118 °C and a bulk density of approximately 280 kg/m³ . In contrast, the DBED free base is a viscous liquid that is highly susceptible to atmospheric oxidation and requires specialized handling . The crystalline nature of the diacetate salt enables precise gravimetric dosing, which is critical for maintaining exact stoichiometric ratios during the synthesis of benzathine-based active pharmaceutical ingredients (APIs).

Evidence DimensionPhysical state and handling stability
Target Compound DataStable crystalline powder, mp 115–118 °C
Comparator Or BaselineDBED free base (Viscous liquid, oxidation-prone)
Quantified DifferenceSolid vs. Liquid; eliminates the need for inert atmosphere handling
ConditionsStandard GMP weighing and storage (<30 °C)

Precise solid-state weighing prevents stoichiometric imbalances and precursor degradation in large-scale pharmaceutical manufacturing.

Mild pH Profile for Beta-Lactam Ring Preservation

The formulation of long-acting antibiotics requires complexation without degrading the core API. DBED diacetate provides a mildly acidic environment, yielding a pH of 5–6 in a 50 g/L aqueous solution at 20 °C . Conversely, using DBED dihydrochloride introduces a significantly lower pH, which accelerates the acid-catalyzed hydrolysis of sensitive beta-lactam rings found in penicillin and cephalosporin derivatives[1]. The acetate counter-ion thus acts as a protective buffer during the crystallization of the final drug complex.

Evidence DimensionAqueous solution pH
Target Compound DatapH 5–6 at 50 g/L, 20 °C
Comparator Or BaselineDBED dihydrochloride (Strongly acidic, pH < 3)
Quantified Difference~2-3 pH unit increase, preventing severe acidic conditions
Conditions50 g/L aqueous solution at 20 °C

Protects acid-sensitive beta-lactam APIs from degradation during the salt-formation step, ensuring high yields of the active drug.

Selective Solubility for Cephalosporin Intermediate Precipitation

In the synthesis of semi-synthetic cephalosporins like cefoxitin, intermediate recovery is highly dependent on solvent compatibility. DBED diacetate is highly soluble in N,N-dimethylformamide (DMF) and water (150 g/L), but practically insoluble in chloroform and dichloromethane . This specific differential solubility allows it to be added to aqueous phases to selectively precipitate intermediate complexes out of mixed organic/aqueous systems, a process not achievable with highly organic-soluble free bases [1].

Evidence DimensionDifferential solubility for precipitation
Target Compound DataInsoluble in chloroform/DCM; 150 g/L in water
Comparator Or BaselineDBED free base (Highly soluble in organic solvents)
Quantified DifferenceEnables selective solid-phase precipitation from chlorinated solvents
ConditionsBiphasic or mixed aqueous/organic solvent systems

Streamlines the purification of complex beta-lactam intermediates without requiring expensive and time-consuming chromatographic steps.

High-Purity Recovery and Process Sustainability

Industrial production of DBED diacetate can utilize waste streams from cephalosporin manufacturing. By neutralizing by-products like DBED hydrochloride or sulfate and salting with acetic acid, manufacturers can recover >99% pure DBED diacetate . This recovery route avoids the traditional synthesis method that relies on highly reactive, hazardous benzyl chloride . The diacetate form specifically facilitates this green recovery due to its favorable crystallization kinetics from acetic acid solutions.

Evidence DimensionSynthesis route safety and waste generation
Target Compound DataRecoverable from neutralized by-products via acetic acid salting
Comparator Or BaselineTraditional synthesis (Requires hazardous benzyl chloride)
Quantified DifferenceEliminates toxic alkylating agents and valorizes waste streams
ConditionsIndustrial-scale CDMO precursor manufacturing

Significantly lowers raw material costs and environmental compliance burdens for large-scale pharmaceutical producers.

Synthesis of Long-Acting Penicillins (Benzathine Penicillin G)

DBED diacetate is the premier precursor for formulating benzathine penicillin G. Its mild pH (5-6) protects the vulnerable beta-lactam ring during complexation, while its bulky benzyl groups provide the precise lipophilicity required to create a sustained-release pharmacokinetic profile, ensuring prolonged antibacterial action against Gram-positive bacteria .

Semi-Synthetic Cephalosporin Manufacturing (Cefoxitin)

In the production of second-generation cephalosporins like cefoxitin, DBED diacetate is utilized to selectively precipitate intermediate compounds. Its insolubility in chlorinated solvents allows for high-yield recovery of intermediates from biphasic reaction mixtures, streamlining downstream purification without chromatography [1].

Diagnostic Reagent Formulation for Penicillin Detection

Due to its stable crystalline nature and precise stoichiometry, DBED diacetate is employed as a diagnostic reagent to detect penicillin in blood samples. It reacts reliably with the drug to form a detectable complex under ultraviolet light, a process that relies heavily on the high purity and handling stability of the diacetate salt .

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

300.183778013 g/mol

Monoisotopic Mass

300.183778013 g/mol

Heavy Atom Count

22

UNII

X18B8X2C22

Related CAS

140-28-3 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 65 companies from 2 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

122-75-8

General Manufacturing Information

1,2-Ethanediamine, N1,N2-bis(phenylmethyl)-, acetate (1:2): INACTIVE

Dates

Last modified: 08-15-2023

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